methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate
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Overview
Description
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzo[h]chromenes, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromene core and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological applications, these compounds have structural similarities with benzo[h]chromenes.
Polysubstituted 2-amino-4H-pyran-3-carbonitriles: These compounds also possess a chromene-like structure and are used in various pharmacological studies.
Uniqueness
Methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C35H28O5 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl 2,2-bis(4-methoxyphenyl)-6-phenylbenzo[h]chromene-5-carboxylate |
InChI |
InChI=1S/C35H28O5/c1-37-26-17-13-24(14-18-26)35(25-15-19-27(38-2)20-16-25)22-21-30-32(34(36)39-3)31(23-9-5-4-6-10-23)28-11-7-8-12-29(28)33(30)40-35/h4-22H,1-3H3 |
InChI Key |
SSRKOKIFWFDSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C4=CC=CC=C4C(=C3C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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